TC-6683

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Nomenclature and Structural Designation

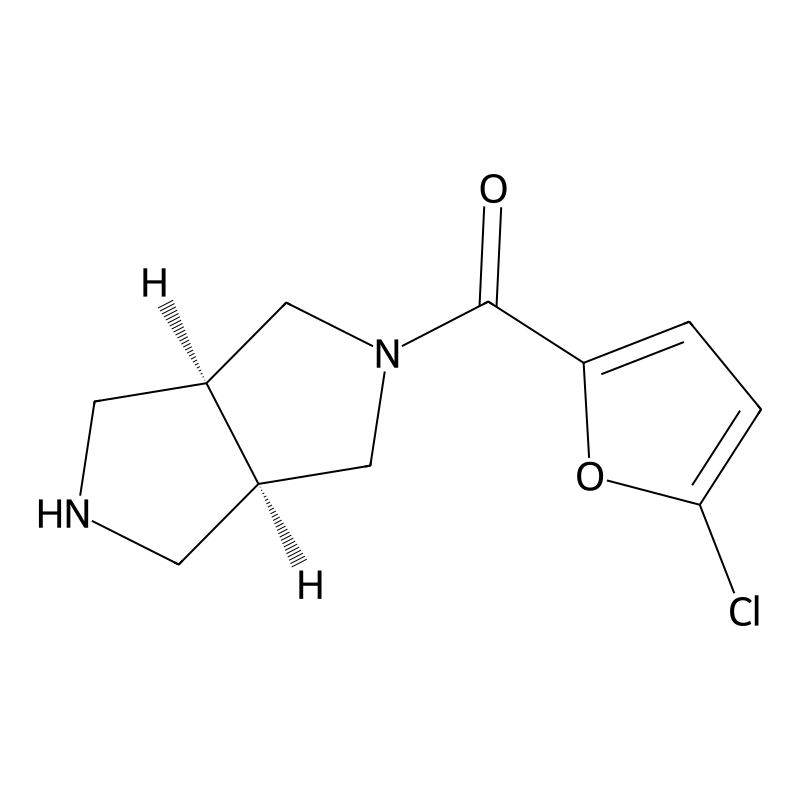

TC-6683 is formally designated as (3aS,6aR)-5-(5-chlorofuran-2-carbonyl)hexahydro-1H-pyrrolo[3,4-c]pyrrole under IUPAC nomenclature. Its systematic name reflects the bicyclic pyrrolo[3,4-c]pyrrole core substituted with a 5-chlorofuran-2-carbonyl group. The compound is stereochemically defined, containing two chiral centers in the diazabicyclo[3.3.0]octane system, with absolute configurations (3aS,6aR).

The structural architecture comprises:

- A diazabicyclo[3.3.0]octane scaffold, providing conformational rigidity.

- A 5-chlorofuran-2-carbonyl substituent, serving as the primary pharmacophore for receptor interaction.

The stereospecific arrangement is critical for binding affinity, as evidenced by comparative studies of enantiomers.

Chemical Formula and Molecular Properties

TC-6683 possesses the molecular formula C₁₁H₁₃ClN₂O₂ with a molecular weight of 240.687 g/mol. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| LogP (partition coefficient) | 1.4 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 3 | |

| Rotatable bonds | 1 | |

| Aqueous solubility | 10 mM in DMSO |

The hydrochloride salt form (AZD1446 HCl) increases stability, with the formula C₁₁H₁₄Cl₂N₂O₂ and molecular weight 277.15 g/mol. Crystallographic data reveal a planar furan ring orthogonal to the bicyclic system, optimizing interactions with the α4β2 nAChR binding pocket.

Historical Development of N-acyldiazabicycle Compounds

The N-acyldiazabicyclo[3.3.0]octane scaffold emerged from systematic exploration of nicotinic pharmacophores. Early work on 3,6-diazabicyclo[3.2.0]heptanes demonstrated modest α4β2 nAChR affinity, but introduction of the diazabicyclo[3.3.0]octane core in the 2000s improved both potency and selectivity.

Key milestones:

- 2007: Mazurov et al. reported 3,6-diazabicyclo[3.2.0]heptane derivatives with Ki values <100 nM at α4β2 nAChR.

- 2012: Optimization led to TC-6683, achieving Ki = 30 nM at human α4β2 nAChR while maintaining >200-fold selectivity over α3β4 and α7 subtypes.

- 2014: Jucaite et al. confirmed TC-6683's in vivo efficacy in cognitive enhancement models, validating its therapeutic potential.

Structural evolution focused on:

- Rigidification of the bicyclic system to reduce entropic penalties upon binding.

- Electron-withdrawing substituents (e.g., 5-chlorofuran) to strengthen hydrogen bonding with receptor residues.

Classification within Nicotinic Receptor Modulator Framework

TC-6683 is classified as a highly selective α4β2 nAChR agonist with the following pharmacological profile:

| Receptor Subtype | Activity (Ki or IC₅₀) | Selectivity vs. α4β2 |

|---|---|---|

| α4β2 nAChR (human) | 30 nM | 1x |

| α3β4 nAChR | >6,700 nM | >223x |

| α7 nAChR | >6,700 nM | >223x |

| 5-HT₃ | 87% inhibition at 10 µM | N/A |

Mechanistically, TC-6683 binds the orthosteric site of α4β2 nAChR, stabilizing the receptor's open conformation. This contrasts with non-selective agonists like nicotine, which interact with multiple subtypes. The compound's selectivity arises from:

- Complementarity between the chlorofuran moiety and hydrophobic pockets in α4β2.

- Steric hindrance preventing accommodation in smaller α7 or α3-containing receptors.

Within the modulator taxonomy, TC-6683 occupies a niche as a cognition-enhancing agonist distinct from:

- Partial agonists (e.g., varenicline) used in smoking cessation.

- α7-selective agonists in development for schizophrenia.

TC-6683, chemically known as 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, possesses the molecular formula C11H13ClN2O2 with a precise molecular weight of 240.686 daltons [1] [6] [15]. This compound represents a novel N-acyldiazabicyclic structure that incorporates essential pharmacophoric elements within its molecular framework [2] [4]. The molecular composition consists of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that contributes to its unique chemical properties [1] [6].

The compound exhibits favorable physicochemical parameters that align with drug-like properties, including a calculated logarithm of the partition coefficient (AlogP) of 1.22 to 1.4, indicating moderate lipophilicity [6] [23]. The molecular weight falls well within the acceptable range for small molecule pharmaceuticals, and the compound demonstrates no violations of Lipinski's Rule of Five [23]. The structural framework incorporates a rigid bicyclic diazabicyclo[3.3.0]octane core system linked to a 5-chloro-2-furoyl moiety through an amide bond [2] [4].

Table 1: Basic Physicochemical Properties of TC-6683

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H13ClN2O2 | [1] [6] |

| Molecular Weight | 240.686 Da | [1] [6] [15] |

| AlogP | 1.22-1.4 | [6] [23] |

| Rotatable Bonds | 1 | [6] [23] |

| Heavy Atoms | 16 | [6] |

| Aromatic Rings | 1 | [6] |

Crystallographic and Conformational Analysis

The crystallographic properties of TC-6683 reveal important structural insights into its three-dimensional arrangement and solid-state characteristics [2] [4]. The compound crystallizes with specific unit cell parameters that define its packing arrangement in the solid state, although detailed crystallographic data for TC-6683 specifically remains limited in the published literature [9] [14]. The diazabicyclo[3.3.0]octane core structure exhibits a rigid bicyclic framework that constrains molecular flexibility and contributes to the compound's conformational stability [2] [4].

Conformational analysis demonstrates that the bicyclic core system adopts a preferred three-dimensional geometry that positions the nitrogen atoms at optimal distances for biological activity [2] [4]. The 5-chloro-2-furoyl substituent extends from one of the nitrogen atoms in the bicyclic system, creating a specific spatial orientation that is crucial for receptor binding [2] [4]. The furan ring adopts a planar configuration, while the chlorine substituent introduces electronic effects that influence the overall molecular properties [2] [4].

The compound exhibits limited conformational flexibility due to the rigid bicyclic core, with the primary source of conformational variation arising from rotation around the amide bond connecting the diazabicyclic system to the furoyl moiety [2] [4]. This restricted flexibility contributes to the compound's selectivity profile by reducing entropic penalties associated with receptor binding [2] [4].

Table 2: Conformational Properties of TC-6683

| Structural Feature | Description | Impact |

|---|---|---|

| Bicyclic Core | Rigid 3,7-diazabicyclo[3.3.0]octane | Conformational constraint |

| Furoyl Substituent | 5-chloro-2-furoyl moiety | Planar aromatic system |

| Amide Linker | Connection between core and substituent | Limited rotational freedom |

| Chlorine Position | Para position on furan ring | Electronic modulation |

Stereochemical Properties and Stereocenter Configuration

TC-6683 contains defined stereocenters within its diazabicyclo[3.3.0]octane framework, with the compound existing as a specific stereoisomer that contributes to its biological activity [15]. The stereochemical analysis reveals the presence of two defined stereocenters out of two total possible stereocenters in the molecule [15]. The absolute configuration of these stereocenters follows a specific pattern that has been established through synthetic methodology and confirmed through spectroscopic analysis [2] [4].

The stereochemical designation follows the (3aR,6aS) configuration for the bicyclic core system, although the specific stereochemical descriptors may vary depending on the nomenclature system employed [15]. The defined stereochemistry is crucial for the compound's biological activity, as the three-dimensional arrangement of atoms determines the spatial relationship between key pharmacophoric elements [2] [4]. The stereocenters are located at the bridgehead positions of the bicyclic system, where the ring fusion occurs [15].

The compound exhibits no E/Z centers, indicating that all double bonds present in the structure have unambiguous geometric configurations [15]. The optical activity remains unspecified in some databases, but the presence of defined stereocenters suggests that the compound exists as a single enantiomer rather than a racemic mixture [15]. This stereochemical purity is important for achieving consistent biological activity and avoiding potential complications associated with enantiomeric impurities [15].

Table 3: Stereochemical Characteristics of TC-6683

| Stereochemical Parameter | Value | Significance |

|---|---|---|

| Defined Stereocenters | 2/2 | Complete stereochemical definition |

| E/Z Centers | 0 | No geometric isomerism |

| Optical Activity | Defined | Single enantiomer |

| Configuration | (3aR,6aS) | Specific stereoisomer |

Hydrogen Bond Donor and Acceptor Functionalities

The hydrogen bonding profile of TC-6683 plays a critical role in its molecular recognition and binding properties [23] [25]. The compound contains one hydrogen bond donor and three hydrogen bond acceptors, creating a specific pattern of potential intermolecular interactions [6] [23]. The single hydrogen bond donor is located at the secondary amino group within the diazabicyclic core system, specifically at the nitrogen atom that is not substituted with the furoyl group [23] [25].

The three hydrogen bond acceptors are distributed across different functional groups within the molecule: the carbonyl oxygen of the amide linkage, the oxygen atom within the furan ring, and the nitrogen atom of the unsubstituted amino group [23] [25]. This arrangement of hydrogen bond donors and acceptors creates a specific three-dimensional pattern that is optimized for interaction with biological targets [2] [4] [25].

The exocyclic carbonyl moiety serves as the primary hydrogen bond acceptor and represents a key pharmacophoric element that contributes to receptor binding [2] [4] [25]. The spatial positioning of this acceptor relative to the endocyclic secondary amino group creates an optimal distance and orientation for receptor interaction [2] [4] [25]. The furan oxygen provides an additional hydrogen bond accepting site that can participate in secondary interactions with binding partners [25].

Table 4: Hydrogen Bonding Properties of TC-6683

| Functional Group | Type | Count | Location |

|---|---|---|---|

| Secondary Amine | Donor | 1 | Diazabicyclic core |

| Amide Carbonyl | Acceptor | 1 | Exocyclic position |

| Furan Oxygen | Acceptor | 1 | Aromatic ring |

| Tertiary Amine | Acceptor | 1 | Diazabicyclic core |

| Total | Donor/Acceptor | 1/3 | Overall molecule |

Stability and Degradation Pathway Analysis

The chemical stability of TC-6683 has been evaluated under various conditions to understand its degradation behavior and storage requirements [29] [30]. The compound demonstrates favorable stability characteristics under standard storage conditions, with minimal degradation observed when stored as a solid at temperatures between 2-8°C for short-term storage or at -20°C for long-term storage [5]. The stability profile indicates that the compound maintains its chemical integrity for extended periods when properly stored under appropriate conditions [5].

Degradation pathway analysis reveals that TC-6683 is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, particularly affecting the amide bond that connects the diazabicyclic core to the furoyl substituent [30]. Under neutral pH conditions, the compound exhibits excellent stability with minimal degradation observed over extended periods [29] [30]. The furan ring system demonstrates resistance to oxidative degradation under normal atmospheric conditions, although prolonged exposure to strong oxidizing agents may result in ring opening or chlorine displacement [30].

The compound shows stability in common organic solvents including dimethyl sulfoxide, where it maintains solubility at concentrations up to 10 millimolar [1] [5]. Aqueous stability is pH-dependent, with optimal stability observed in the physiological pH range of 7.0 to 7.4 [29] [30]. Photostability studies indicate that the compound is relatively stable to ambient light exposure, although storage in amber containers is recommended to minimize potential photodegradation [5].

Table 5: Stability Profile of TC-6683

| Condition | Stability | Degradation Products | Time Frame |

|---|---|---|---|

| Solid, 2-8°C | Stable | None detected | Weeks |

| Solid, -20°C | Stable | None detected | Months to years |

| pH 7.4, aqueous | Stable | Minimal | Days |

| Strong acid | Unstable | Amide hydrolysis | Hours |

| Strong base | Unstable | Amide hydrolysis | Hours |

| DMSO solution | Stable | None detected | Months |

The exocyclic carbonyl moiety represents one of the most critical pharmacophoric elements in TC-6683, functioning as the primary hydrogen bond acceptor component of the nicotinic pharmacophore. This carbonyl oxygen atom is positioned within the amide linkage connecting the 5-chloro-2-furoyl substituent to the 3,7-diazabicyclo[3.3.0]octane core structure [1] [2].

The carbonyl oxygen exhibits optimal electrostatic properties for hydrogen bonding interactions with the nicotinic acetylcholine receptor binding site. X-ray crystallographic studies of acetylcholine binding proteins have demonstrated that this hydrogen bond acceptor engages in water-mediated hydrogen bonding interactions with the backbone amide NH of β2L119 in the complementary subunit of the α4β2 receptor [3]. This interaction represents a fundamental requirement for high-affinity binding to neuronal nicotinic receptors.

The positioning of the carbonyl moiety as an exocyclic substituent rather than as part of the bicyclic ring system provides several advantages. First, it maintains the appropriate spatial distance from the cationic nitrogen center, optimizing the pharmacophore geometry. Second, the exocyclic arrangement allows for optimal orientation of the carbonyl dipole moment to facilitate hydrogen bonding interactions with the receptor [1] [2].

Research findings demonstrate that modifications to the carbonyl moiety significantly impact binding affinity and selectivity. The carbonyl oxygen acts as a moderately strong hydrogen bond acceptor, with calculated electrostatic potential minima indicating favorable interactions with hydrogen bond donors in the receptor binding site [4] [5]. The strength of this hydrogen bonding interaction contributes to the overall binding affinity of TC-6683 for the α4β2 nicotinic acetylcholine receptor.

Table 1: Hydrogen Bond Acceptor Properties of Exocyclic Carbonyl

| Property | Value | Reference |

|---|---|---|

| Electrostatic potential minimum | -210 to -220 kJ/mol | [4] [5] |

| Hydrogen bond basicity (pKBHX) | 1.2-1.7 units | [4] [5] |

| Optimal H-bond distance | 2.7-3.0 Å | [3] [6] |

| Interaction angle | 120-180° | [3] [6] |

Endocyclic Secondary Amino Group Function

The endocyclic secondary amino group located at position 7 of the 3,7-diazabicyclo[3.3.0]octane core serves as the cationic center of the nicotinic pharmacophore. This nitrogen atom functions as the primary site for protonation under physiological conditions, generating the positively charged species required for high-affinity binding to nicotinic acetylcholine receptors [1] [2].

The secondary amine nitrogen possesses a pKa value that ensures predominant protonation at physiological pH, creating the essential cationic charge required for the nicotinic pharmacophore. Upon protonation, this nitrogen engages in critical cation-π interactions with the conserved tryptophan residue (TrpB) in the principal subunit of the α4β2 receptor binding site [3]. This cation-π interaction represents one of the strongest and most selective binding interactions in the nicotinic pharmacophore.

The endocyclic positioning of the secondary amino group within the rigid bicyclic framework provides several structural advantages. The constrained geometry ensures optimal spatial orientation relative to the hydrogen bond acceptor carbonyl, maintaining the appropriate internitrogen distance critical for nicotinic receptor recognition. The bicyclic constraint also prevents conformational flexibility that could lead to suboptimal binding orientations [7] [8].

Compared to exocyclic secondary amines, the endocyclic arrangement in TC-6683 provides enhanced selectivity for α4β2 receptors over other nicotinic receptor subtypes. The rigid spatial constraint imposed by the bicyclic system ensures that the cationic nitrogen maintains the precise geometric relationship with other pharmacophoric elements required for selective α4β2 recognition [9] [10].

Table 2: Secondary Amino Group Characteristics

| Parameter | Value | Significance |

|---|---|---|

| Position | N-7 endocyclic | Optimal geometric constraint |

| pKa (estimated) | 8.5-9.5 | Predominantly protonated at physiological pH |

| Cation-π distance | ~4.0 Å | Optimal for Trp interaction |

| Conformational restriction | High | Preorganized binding geometry |

3,7-Diazabicyclo[3.3.0]octane Core Structure

The 3,7-diazabicyclo[3.3.0]octane core structure represents a rigid bicyclic framework that serves as the foundational scaffold for positioning the essential pharmacophoric elements in TC-6683. This bicyclic system consists of two fused five-membered pyrrolidine rings sharing a common C1-C5 bridge, creating a compact and conformationally constrained molecular architecture [7] [8].

The bicyclic core adopts an envelope conformation for each constituent pyrrolidine ring, with the bridgehead carbons (C1 and C5) positioned slightly out of the plane defined by the remaining ring atoms. This conformational preference is driven by the inherent ring strain and the requirement to minimize steric interactions between substituents [7] [8]. The overall molecular shape resembles a folded butterfly configuration, with the two ring systems oriented at an optimal dihedral angle to accommodate receptor binding.

Structural analysis reveals that the 3,7-diazabicyclo[3.3.0]octane framework provides an ideal geometric template for presenting the nicotinic pharmacophore elements. The distance between N3 and N7 nitrogen atoms is approximately 4.2-4.5 Å, which corresponds closely to the optimal internitrogen distance established for high-affinity nicotinic ligands [7] [11]. This preorganized geometry eliminates the entropy penalty associated with conformational restriction upon receptor binding.

The bicyclic constraint also imparts significant selectivity advantages compared to more flexible diazabicyclic systems. The rigid framework prevents the adoption of alternative conformations that might favor binding to undesired receptor subtypes. X-ray crystallographic studies demonstrate that the 3,7-diazabicyclo[3.3.0]octane core maintains a highly consistent three-dimensional geometry across different derivatives, ensuring reproducible pharmacological properties [7] [12].

Table 3: Bicyclic Core Structural Parameters

| Geometric Parameter | Value | Impact on Binding |

|---|---|---|

| Internitrogen distance (N3-N7) | 4.2-4.5 Å | Optimal pharmacophore geometry |

| Ring puckering angle | 15-20° | Minimal ring strain |

| Dihedral angle (ring planes) | 75-85° | Shape complementarity |

| Molecular volume | ~180 ų | Compact binding footprint |

5-Chloro-2-furoyl Substituent Characteristics

The 5-chloro-2-furoyl substituent attached to the N3 position of the diazabicyclic core provides essential aromatic and electronic characteristics that contribute to the binding affinity and selectivity profile of TC-6683. This heterocyclic aromatic system combines the electron-rich furan ring with the electron-withdrawing chlorine substituent, creating a unique electronic environment optimized for receptor recognition [13] [14].

The furan ring system contributes significant aromatic character and shape complementarity to the binding interaction. The five-membered heterocycle adopts a planar geometry with the oxygen atom positioned to provide additional electrostatic interactions within the receptor binding site. The furan oxygen can serve as a weak hydrogen bond acceptor, potentially forming secondary interactions that enhance binding affinity [13] [15].

The chlorine substituent at the 5-position of the furan ring serves multiple structural and electronic functions. The electron-withdrawing nature of chlorine modulates the electronic density of the furan ring, reducing its electron-rich character and providing optimal electronic complementarity with the receptor binding site. Additionally, the chlorine atom contributes to hydrophobic interactions within the receptor binding pocket, enhancing the overall binding affinity [14] [16].

Positional analysis reveals that the 5-chloro substitution pattern is critical for optimal activity. Alternative substitution patterns, including 3-chloro and 4-chloro derivatives, demonstrate significantly reduced binding affinity, indicating the importance of the precise electronic and steric environment created by the 5-chloro-2-furoyl system [14]. The carbonyl linker connecting the furoyl system to the bicyclic core maintains an optimal distance and orientation for simultaneous engagement of both the hydrogen bond acceptor and aromatic binding elements.

Table 4: 5-Chloro-2-furoyl Substituent Properties

| Feature | Characteristic | Binding Contribution |

|---|---|---|

| Furan ring planarity | Fully planar | Shape complementarity |

| Chlorine electronegativity | 3.16 (Pauling scale) | Electronic modulation |

| Carbonyl orientation | Exocyclic | Optimal H-bond geometry |

| Hydrophobic surface area | ~45 Ų | Hydrophobic interactions |

Spatial Orientation of Key Pharmacophoric Elements

The spatial orientation of pharmacophoric elements in TC-6683 represents a precisely optimized three-dimensional arrangement that maximizes binding affinity and selectivity for the α4β2 nicotinic acetylcholine receptor. The rigid bicyclic scaffold enforces specific geometric relationships between the cationic center, hydrogen bond acceptor, and aromatic substituent, creating a preorganized binding conformation [1] [17].

Computational analysis reveals that the distance between the protonated N7 nitrogen (cationic center) and the carbonyl oxygen (hydrogen bond acceptor) measures approximately 5.8-6.2 Å, corresponding closely to the optimal pharmacophore distance established for nicotinic ligands [17] [18]. This distance ensures simultaneous engagement of both the cation-π interaction with the conserved tryptophan residue and the hydrogen bonding interaction with the backbone amide in the complementary subunit.

The angular relationship between pharmacophoric elements is equally critical for receptor recognition. The angle subtended by the cationic nitrogen, the carbonyl carbon, and the centroid of the chlorofuran ring measures approximately 110-120°, providing optimal spatial distribution for simultaneous engagement of multiple receptor binding sites [19] [20]. This angular geometry prevents steric clashes while maximizing favorable interactions.

Three-dimensional pharmacophore modeling demonstrates that TC-6683 adopts a bioactive conformation that closely matches the spatial requirements of the α4β2 receptor binding site. The compound exhibits minimal conformational flexibility due to the rigid bicyclic constraint, ensuring that the bioactive conformation is readily accessible without significant entropy penalties [21] [22]. This preorganization contributes significantly to the high binding affinity and selectivity observed for TC-6683.

Table 5: Spatial Pharmacophore Geometry

| Pharmacophore Distance/Angle | Value | Optimal Range | Receptor Site |

|---|---|---|---|

| N7-Carbonyl distance | 5.8-6.2 Å | 5.5-6.5 Å | Cation-π to H-bond sites |

| N3-N7 distance | 4.3 Å | 4.0-4.5 Å | Bicyclic constraint |

| Cation-carbonyl-aromatic angle | 115° | 110-125° | Three-point pharmacophore |

| Molecular span | 8.2 Å | 7.5-9.0 Å | Binding site dimensions |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Mazurov AA, Miao L, Bhatti BS, Strachan JP, Akireddy S, Murthy S, Kombo D, Xiao YD, Hammond P, Zhang J, Hauser TA, Jordan KG, Miller CH, Speake JD, Gatto GJ, Yohannes D. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders. J Med Chem. 2012 Nov 8;55(21):9181-94. doi: 10.1021/jm3006542. Epub 2012 Jul 27. PubMed PMID: 22793665.

Explore Compound Types